Methyl 2-cyano-2-phenylacetate

Description

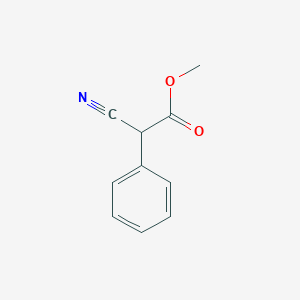

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAHBRVAXFGEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling and Thermodynamic Characterization of Methyl 2-cyano-2-phenylacetate

The following technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for Methyl 2-cyano-2-phenylacetate .

Technical Guide for Process Research & Development

Executive Summary

This compound (CAS 30698-30-7) is a critical high-value intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and enantioselective pharmaceutical precursors.[1] Its structure—featuring a reactive cyano group and an ester moiety on a benzylic carbon—renders it highly versatile but also sensitive to solvent environments.[2]

While often handled as a viscous liquid or low-melting solid (dependent on purity and ambient conditions), precise solubility and miscibility data are often proprietary or absent from open literature. This guide provides the definitive technical roadmap for researchers to determine, model, and apply solubility data for this compound. It shifts from static data lookup to a dynamic, protocol-driven approach necessary for rigorous process optimization.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

Understanding the solute's intrinsic properties is the first step in solubility prediction. The presence of the nitrile (-CN) and ester (-COOMe) groups creates a dipole moment that favors polar aprotic solvents, while the phenyl ring provides affinity for aromatic hydrocarbons.

| Property | Specification | Technical Note |

| IUPAC Name | This compound | |

| CAS Number | 30698-30-7 | Distinct from ethyl analog (4553-07-5) |

| Molecular Formula | MW: 175.18 g/mol | |

| Physical State | Viscous Liquid / Low-Melting Solid | MP is purity-dependent; often supercools. |

| Polarity Profile | Moderate-High Dipole | Soluble in polar aprotic & aromatic solvents. |

| Key Reactivity | C-H Acidity ( | Deprotonates easily; avoid protic solvents with strong bases. |

Thermodynamic Modeling of Solubility

To transition from raw experimental data to predictive process control, thermodynamic modeling is required. The following semi-empirical models are the industry standard for correlating solubility (

Modified Apelblat Equation

The most robust model for non-ideal solutions, accounting for the variation of solution enthalpy with temperature.

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).[3]

- : Empirical parameters derived from regression analysis.

(Buchowski-Ksiazczak) Model

Useful for systems exhibiting solid-liquid equilibrium (SLE) deviations.

- : Non-ideality parameter.

- : Enthalpy term.

- : Melting temperature of the pure solute.[4]

Experimental Protocol: Laser Monitoring Observation

The Laser Monitoring Observation Technique is the gold standard for determining solubility in dynamic systems, eliminating the sampling errors inherent in the static gravimetric method.

Principle

A laser beam passes through a dissolution vessel. Undissolved solid particles scatter the light, reducing transmittance. As the temperature rises (polythermal method) or solvent is added (isothermal method), the point of complete dissolution is marked by a sudden recovery of maximum laser intensity.

Workflow Diagram

The following diagram illustrates the automated solubility determination loop.

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Solubility Data Analysis

Since specific quantitative data for CAS 30698-30-7 is proprietary, the following analysis is based on structural analogs (e.g., Ethyl 2-cyano-2-phenylacetate) and physicochemical principles. This framework serves as the template for your experimental results.

Solvent Class Performance[6]

-

Class I (High Solubility): Acetone, Ethyl Acetate, THF.

-

Mechanism: Dipole-dipole interactions match the high polarity of the cyano group.

-

Use Case: Reaction solvents; initial dissolution.[5]

-

-

Class II (Moderate Solubility): Methanol, Ethanol, Isopropanol.

-

Mechanism: Hydrogen bonding capability of alcohols interacts with the ester oxygen, but the hydrophobic phenyl ring limits solubility compared to Class I.

-

Use Case: Crystallization anti-solvents (at low T).

-

-

Class III (Low Solubility): Water, Hexane, Cyclohexane.

-

Mechanism: High polarity mismatch (Water) or lack of polar interactions (Hexane).

-

Use Case: Washing solvents; inducing precipitation.

-

Representative Trend (Template)

Researchers should populate this table with experimental data derived from the protocol in Section 4.

| Temperature (K) | Methanol ( | Ethyl Acetate ( | Toluene ( |

| 278.15 | Low | Moderate | Low-Mod |

| 298.15 | Moderate | High | Moderate |

| 318.15 | High | Very High | High |

Key Observation: Solubility typically follows the order: Acetone > Ethyl Acetate > Toluene > Ethanol > Methanol > Water .

Process Implications & Solvent Selection

Selecting the correct solvent system is a balance between solubility (yield) and selectivity (purity).

Figure 2: Strategic Solvent Selection Matrix for this compound.

Crystallization Strategy

To purify this compound from reaction mixtures:

-

Dissolution: Dissolve crude material in warm Ethyl Acetate (high solubility).

-

Cooling/Anti-solvent: Slowly add Hexane or cold Ethanol (lower solubility).

-

Thermodynamics: The steep solubility curve in alcohols (Modeled by Apelblat) allows for high recovery yields upon cooling from 323 K to 273 K.

References

-

BenchChem. (2025).[6] this compound: Chemical Properties and Applications. Retrieved from

-

PubChem. (2025). Compound Summary: this compound (CAS 30698-30-7).[1][7][8] National Center for Biotechnology Information. Retrieved from

- Jouyban, A., & Acree, W. E. (2024). Mathematical modeling of solubility of drugs in organic solvents. Journal of Pharmaceutical Sciences. (Contextual Reference for Modeling).

-

MDPI. (2025). Laser Microinterferometry for Solubility Determination. Pharmaceutics. Retrieved from

-

ChemicalBook. (2025). This compound Product Specifications. Retrieved from

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 30698-30-7: Benzeneacetic acid, a-cyano-, methyl ester [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-cyano-2-phenylbutanoate | 718-71-8 | Benchchem [benchchem.com]

- 6. Methyl 2-cyano-2-phenylbutanoate | 24131-07-5 | Benchchem [benchchem.com]

- 7. This compound CAS#: 30698-30-7 [chemicalbook.com]

- 8. This compound | CAS#:30698-30-7 | Chemsrc [chemsrc.com]

The Definitive Guide to Methyl 2-Cyano-2-Phenylacetate: History, Synthesis, and Application

This guide provides an in-depth technical analysis of the historical discovery, synthesis, and application of Methyl 2-cyano-2-phenylacetate (also known as methyl

Executive Summary

This compound (CAS: 30698-30-7) is a critical "active methylene" intermediate in organic synthesis.[1] Structurally, it possesses a central carbon atom activated by three distinct functionalities: a phenyl ring, a nitrile group, and a methyl ester. This unique electronic environment makes it highly susceptible to deprotonation and subsequent nucleophilic substitution, serving as a linchpin in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and

This guide reconstructs the historical trajectory of its discovery, details the mechanistic pathways of its synthesis, and provides a modernized, self-validating experimental protocol for researchers.

Historical Discovery and Context

The "Active Methylene" Era (Late 19th Century)

The synthesis of

While early literature (circa 1899) predominantly focused on the ethyl ester (Ethyl 2-cyano-2-phenylacetate) due to the ubiquity of ethanol and ethyl carbonate in European laboratories, the methyl variant was synthesized using identical principles. The discovery is rooted in the Claisen Condensation , where an enolizable nitrile reacts with an ester or carbonate base.

-

Key Pioneer: John C. Hessler (University of Chicago).

-

Seminal Work: American Chemical Journal (1899) and Journal of the American Chemical Society (1904). Hessler systematically optimized the alkylation of phenylacetonitrile salts, establishing the protocol for synthesizing phenylcyanoacetic acid esters.

Evolution of the Synthesis

| Era | Method | Reagents | Yield | Drawbacks |

| 1890s-1910s | Chloroformate Method | Benzyl cyanide + Methyl chloroformate + Sodium alkoxide | ~50-60% | Highly toxic reagents; violent exotherms; O-alkylation byproducts. |

| 1920s-1950s | Carbonate Condensation | Benzyl cyanide + Diethyl/Dimethyl carbonate + Sodamide (NaNH | ~60-75% | Use of explosive sodamide; difficulty in anhydrous handling. |

| Modern (1990s+) | Green Carbonylation | Benzyl cyanide + Dimethyl Carbonate (DMC) + K | >90% | High atom economy; DMC acts as both reagent and solvent; non-toxic. |

Mechanistic Analysis

The synthesis relies on the high acidity of the benzylic protons in phenylacetonitrile (

Mechanism Steps:

-

Deprotonation: A base (B:) abstracts a benzylic proton from phenylacetonitrile (1), forming a resonance-stabilized carbanion (2).

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the electrophile (Dimethyl Carbonate or Methyl Chloroformate) (3).

-

Elimination: The tetrahedral intermediate collapses, expelling the leaving group (methoxide or chloride) to form the ester (4).

-

Equilibrium Shift: The product is more acidic than the starting material. The base immediately deprotonates the product, driving the equilibrium forward. Acidic workup is required to isolate the neutral ester.

Visualized Pathway (DOT Diagram)

Caption: Mechanistic pathway for the methoxycarbonylation of phenylacetonitrile.

Experimental Protocols

Protocol A: The Modern "Green" Synthesis (Recommended)

Ref: Adapted from modern industrial processes using Dimethyl Carbonate (DMC).

Reagents:

-

Dimethyl Carbonate (DMC) (Excess, 5-10 eq) – Acts as reagent and solvent.

-

Potassium Carbonate (K

CO -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Optional phase transfer catalyst.

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen (

).[4] -

Charging: Add Phenylacetonitrile (117 g, 1.0 mol), K

CO -

Reaction: Heat the mixture to reflux (

). The reaction is driven by the removal of methanol (if using a Dean-Stark trap) or simple equilibrium shift. -

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Filter off the solid inorganic salts.

-

Concentration: Evaporate excess DMC under reduced pressure (rotary evaporator).

-

Purification: The crude oil is often pure enough (>95%). For high purity, distill under high vacuum (

@ 1 mmHg) or recrystallize from methanol at low temperature.

Protocol B: The Historical Hessler Method (Reconstruction)

Ref: Based on Hessler, J. Am. Chem. Soc. 1904.

Reagents:

-

Methyl Chloroformate (Warning: Highly Toxic/Lachrymator)

-

Sodium Methoxide (prepared from Na metal and MeOH)

Workflow:

-

Carbanion Formation: Dissolve Sodium (1.0 eq) in absolute Methanol. Add Phenylacetonitrile (1.0 eq) dropwise at

. -

Acylation: Add Methyl Chloroformate (1.1 eq) slowly, maintaining temperature

. The reaction is extremely exothermic. -

Quench: Pour mixture into ice water.

-

Isolation: Acidify with dilute HCl. The product separates as an oil.[8] Extract with ether.

Applications in Drug Development

This compound acts as a divergent intermediate. Its applications rely on the differential reactivity of the nitrile and ester groups.

| Target Class | Reaction Type | Pharmaceutical Application |

| Barbiturates | Condensation with Urea | Precursor to Phenobarbital analogs (sedatives/anticonvulsants). |

| Hydrogenation | Reduction of the nitrile yields | |

| Heterocycles | Cyclization | Synthesis of 4-phenyl-5-aminopyrazoles (via hydrazine) used in PASK inhibitors (Metabolic disease research). |

| NSAIDs | Alkylation/Hydrolysis | Precursor to 2-phenylpropionic acid derivatives (e.g., Ibuprofen/Naproxen analogs). |

Synthesis Workflow Diagram

Caption: Divergent synthesis pathways from the core intermediate.

References

-

Hessler, J. C. (1899). On the Alkylation of Phenylcyanoacetic Acid Derivatives. American Chemical Journal, 22, 169.

-

Hessler, J. C. (1904). The Phenylmalonic Nitrile Series. Journal of the American Chemical Society, 26(12), 1545–1558.

-

Organic Syntheses (1941). Diphenylacetonitrile and Derivatives. Organic Syntheses, Coll.[8] Vol. 1, p. 107.

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

-

PubChem Compound Summary. this compound (CID 10866842).[9] National Center for Biotechnology Information.

Sources

- 1. Methyl 2-cyano-2-phenylbutanoate | 24131-07-5 | Benchchem [benchchem.com]

- 2. US20230151074A1 - Modulators of g-protein coupled receptors - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2012149157A2 - Heterocyclic compounds for the inhibition of pask - Google Patents [patents.google.com]

- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 6. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

- 7. Full text of "Journal of The Mount Sinai Hospital" [archive.org]

- 8. Full text of "Dictionary Of Organic Compounds Volume Four" [archive.org]

- 9. This compound | C10H9NO2 | CID 10866842 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Industrial Versatility of Methyl 2-Cyano-2-Phenylacetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-cyano-2-phenylacetate stands as a pivotal building block in modern organic synthesis, prized for its unique structural features that enable a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and significant industrial applications of this versatile compound. With a focus on its utility in the pharmaceutical and agrochemical sectors, this document offers detailed reaction pathways, experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging the full potential of this valuable precursor.

Introduction: The Strategic Importance of a Versatile Precursor

This compound (CAS 30698-30-7) is a high-value chemical intermediate whose industrial significance is rooted in its distinct molecular architecture.[1] The molecule features a quaternary carbon atom bonded to a phenyl ring, a cyano group, and a methyl ester. This arrangement of electron-withdrawing groups activates the alpha-proton, facilitating a wide range of carbon-carbon bond-forming reactions.[1] This inherent reactivity makes it a sought-after precursor for the synthesis of complex molecules with diverse biological activities, including pharmaceuticals and agrochemicals.[1] This guide will delve into the core chemistry of this compound, providing a comprehensive overview of its synthesis and its transformative role in the production of high-value industrial products.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [2][3] |

| Molecular Weight | 175.18 g/mol | [2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 148-151 °C at 13 Torr | [5] |

| Density | ~1.145 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the alpha-proton.

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the cyano carbon, the aromatic carbons, the methoxy carbon, and the quaternary alpha-carbon.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=O (ester) stretching vibrations. A strong, sharp absorption band is observed at approximately 2250 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. Another prominent strong band appears around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group.[1]

-

Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.[3]

Synthesis of this compound: Industrial Pathways

The industrial production of this compound primarily relies on two main synthetic strategies, each with its own set of advantages and considerations.

From Benzyl Cyanide: A Classic and Robust Approach

A well-established and widely used method for the synthesis of this compound starts from benzyl cyanide (phenylacetonitrile). This pathway involves the introduction of the ester functionality at the benzylic position.

Figure 1: Synthesis of this compound from Benzyl Cyanide.

Experimental Protocol: Synthesis via Carboxymethylation

-

Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is suspended in a suitable anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Carbanion Formation: Benzyl cyanide is added dropwise to the stirred suspension at a controlled temperature (typically 0-25 °C) to form the corresponding carbanion. The reaction is usually exothermic and requires careful temperature management.

-

Carboxymethylation: A carboxymethylating agent, such as dimethyl carbonate, is then added slowly to the reaction mixture. The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dimethyl carbonate.

-

Work-up and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is quenched with a weak acid (e.g., acetic acid or saturated ammonium chloride solution). The product is then extracted with an organic solvent, washed, dried, and purified by vacuum distillation to yield this compound.

Grignard-Based Synthesis: A Cyanide-Free Alternative

An alternative and increasingly favored industrial method avoids the use of highly toxic cyanides. This approach utilizes a Grignard reagent derived from benzyl chloride.

Figure 2: Grignard-Based Synthesis of Methyl Phenylacetate.

This method first synthesizes methyl phenylacetate, which can then be cyanated. However, a more direct approach to introduce both the cyano and ester groups is often preferred in industrial settings.

Industrial Applications: A Gateway to High-Value Molecules

The true value of this compound lies in its role as a versatile precursor for a wide range of industrially significant compounds, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications: Building Blocks for Anticonvulsants and Beyond

The unique reactivity of this compound makes it an ideal starting material for the synthesis of various active pharmaceutical ingredients (APIs). One of the most notable applications is in the synthesis of anticonvulsant drugs.

4.1.1. Synthesis of Phenylmalonic Acid Derivatives for Barbiturates

This compound can be readily converted to phenylmalonic acid and its esters, which are key intermediates in the synthesis of barbiturates like Phenobarbital.

Figure 3: Synthesis of Phenobarbital from a Phenylmalonic Acid Intermediate.

Experimental Protocol: Synthesis of Diethyl Phenylmalonate

-

Hydrolysis: this compound is hydrolyzed under acidic or basic conditions to yield phenylmalonic acid. This typically involves refluxing with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH), followed by acidification.

-

Esterification: The resulting phenylmalonic acid is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce diethyl phenylmalonate.

-

Purification: The diethyl phenylmalonate is purified by vacuum distillation. This intermediate is then used in the synthesis of phenobarbital through condensation with urea.

4.1.2. Precursor to Other Bioactive Molecules

Beyond barbiturates, the structural motif of this compound is found in a variety of other bioactive compounds. It serves as a precursor for molecules with potential neuroprotective, antihypotensive, and antibacterial properties.[1] For instance, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, and the ester can be converted to an amide, opening up a vast chemical space for drug discovery.

Experimental Protocol: Synthesis of 2-Cyano-2-phenylacetic acid amide

A 10% solution of this compound in benzene is saturated with ammonia while being cooled with ice.[6] The reaction mixture is then allowed to stand at room temperature for 2 hours.[6] The resulting product, 2-cyano-2-phenylacetic acid amide, is collected by filtration, yielding a solid with a melting point of 148.5-150°C and a yield of 75%.[6]

Agrochemical Applications: A Key Component in Modern Fungicides

In the agrochemical sector, this compound and its derivatives are crucial for the synthesis of modern fungicides, particularly those belonging to the strobilurin class. Strobilurins are a highly effective class of fungicides with a broad spectrum of activity.[7][8]

4.2.1. Synthesis of Strobilurin Analogs

The synthesis of certain strobilurin fungicides involves the incorporation of a phenylacetate moiety, for which this compound can serve as a key starting material. The general synthetic strategy often involves the coupling of the phenylacetate core with a substituted aromatic or heterocyclic ring system.

Figure 4: General Synthetic Scheme for Strobilurin Fungicides.

While specific industrial syntheses are often proprietary, the academic literature provides numerous examples of strobilurin analogs synthesized from phenylacetate precursors. These syntheses typically involve multi-step sequences to build the complex molecular architecture of the final fungicide.

Applications in Polymer Science

While the primary industrial applications of this compound are in the pharmaceutical and agrochemical sectors, its reactive nature also lends itself to potential applications in polymer chemistry. The cyano and ester functionalities can participate in various polymerization reactions. For instance, methyl cyanoacrylate, a related compound, is known for its rapid anionic polymerization to form poly(methyl cyanoacrylate), the basis of many instant adhesives. While direct polymerization of this compound is less common, it can be used as a monomer or co-monomer in the synthesis of specialty polymers with tailored properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a cornerstone of industrial organic synthesis, offering a powerful and versatile platform for the construction of complex and high-value molecules. Its unique reactivity, stemming from the juxtaposition of a phenyl ring, a cyano group, and an ester functionality, has cemented its importance in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, a deep understanding of the chemistry and applications of this key intermediate is not just advantageous, but essential for driving innovation and developing the next generation of life-changing and crop-protecting technologies.

References

-

Gpatindia. (2020, April 21). PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Hooghly Women's College. (n.d.). Phenobarbital. Retrieved from [Link]

-

ThaiScience. (n.d.). Synthesis of Phenobarbital, An anticonvulsant Drug. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 26(15), 4485. Retrieved from [Link]

-

Chiericatti, M., et al. (2003). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 46(13), 2639-2648. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:30698-30-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

-

ResearchGate. (2021, May). 2. Polymerization mechanism of methyl cyanoacrylate. Retrieved from [Link]

- Google Patents. (n.d.). EP0714887A1 - Process for the manufacture of methyl cyanoacrylate.

-

Asian Journal of Chemistry. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. 25(16), 8897-8900. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(12), 1700234. Retrieved from [Link]

-

Kwiecień, A., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Bioorganic & Medicinal Chemistry, 26(19), 5249-5261. Retrieved from [Link]

-

Chegg.com. (2020, October 27). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines. Retrieved from [Link]

-

MDPI. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 28(1), 1. Retrieved from [Link]

-

Organic Letters. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. 23(7), 2527-2532. Retrieved from [Link]

-

MDPI. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 27(1), 1. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives. 55(10), 4027-4033. Retrieved from [Link]

-

PubMed. (2021). Biosynthesis and industrial applications of α-amylase: a review. Retrieved from [Link]

-

ResearchGate. (2022, October). FTIR spectra of methyl cyanoacetate in xenon matrix. ““ Deposition.... Retrieved from [Link]

Sources

- 1. This compound|CAS 30698-30-7 [benchchem.com]

- 2. This compound | CAS#:30698-30-7 | Chemsrc [chemsrc.com]

- 3. This compound | C10H9NO2 | CID 10866842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]

Methodological & Application

The Knoevenagel Condensation in Focus: A Guide to Utilizing Methyl 2-Cyano-2-phenylacetate for Advanced Synthesis

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry.[1] This versatile reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[1] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and functional polymers.[2]

At the heart of this transformation is the active methylene compound, whose protons are rendered acidic by adjacent electron-withdrawing groups. Methyl 2-cyano-2-phenylacetate is a particularly potent substrate for this reaction. The combined electron-withdrawing effects of the cyano and methyl ester groups, along with the phenyl ring, significantly increase the acidity of the methine proton, facilitating its removal by even a weak base to form a stabilized carbanion. This high reactivity makes this compound a valuable building block for accessing complex molecular architectures.[3]

This application note provides a comprehensive guide to the use of this compound in Knoevenagel condensation reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for its execution with aromatic aldehydes, and discuss the critical parameters that influence reaction outcomes.

Mechanistic Insights: The 'Why' Behind the 'How'

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

-

Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (this compound) by a base (e.g., piperidine, triethylamine) to form a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon, the cyano nitrogen, and the ester carbonyl oxygen, which accounts for the high nucleophilicity of this intermediate.[3]

-

Nucleophilic Attack: The enolate ion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a β-hydroxy intermediate.

-

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product. This elimination is often the driving force for the reaction, especially when the resulting double bond is in conjugation with the aromatic ring and the electron-withdrawing groups.

The general mechanism is depicted below:

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the Knoevenagel condensation of this compound with a variety of aromatic aldehydes.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and highly effective method for the Knoevenagel condensation, offering good yields and relatively simple work-up.[4]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Example Amount | Molar Equiv. |

| Aromatic Aldehyde | Varies | Varies | 10.0 mmol | 1.0 |

| This compound | C₁₀H₉NO₂ | 175.18 | 1.75 g (10.0 mmol) | 1.0 |

| Piperidine | C₅H₁₁N | 85.15 | 0.085 g (1.0 mmol) | 0.1 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 20 mL | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10.0 mmol, 1.0 equiv.) and this compound (1.75 g, 10.0 mmol, 1.0 equiv.).

-

Add absolute ethanol (20 mL) and stir until all solids are dissolved.

-

Add piperidine (0.085 g, 1.0 mmol, 0.1 equiv.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) to yield the pure α,β-unsaturated product.

Protocol 2: Triethylamine-Catalyzed Condensation in Acetonitrile at Room Temperature

This protocol offers a milder alternative to the refluxing ethanol method and can be advantageous for substrates that are sensitive to higher temperatures.[5]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Example Amount | Molar Equiv. |

| Aromatic Aldehyde | Varies | Varies | 5.0 mmol | 1.0 |

| This compound | C₁₀H₉NO₂ | 175.18 | 0.876 g (5.0 mmol) | 1.0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.101 g (1.0 mmol) | 0.2 |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 15 mL | - |

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (5.0 mmol, 1.0 equiv.) and this compound (0.876 g, 5.0 mmol, 1.0 equiv.) in acetonitrile (15 mL).

-

Add triethylamine (0.101 g, 1.0 mmol, 0.2 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water (30 mL) with stirring.

-

The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Workflow Visualization

The general workflow for performing a Knoevenagel condensation with this compound is summarized in the following diagram.

Caption: General experimental workflow for the Knoevenagel condensation.

Factors Influencing Reaction Success

-

Choice of Catalyst: While piperidine and triethylamine are common and effective, other bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), diisopropylethylamine (DIPEA), and various ionic liquids have also been successfully employed.[6][7] The choice of catalyst can influence reaction rates and yields, and may need to be optimized for specific substrates.

-

Solvent System: The polarity of the solvent can impact the solubility of the reactants and the rate of reaction. Protic solvents like ethanol can participate in proton transfer steps, while aprotic solvents like acetonitrile or toluene are also effective.[2] In some cases, solvent-free conditions can be employed, offering a greener and more efficient approach.[8]

-

Reaction Temperature: Many Knoevenagel condensations proceed efficiently at room temperature, while others may require heating to achieve a reasonable reaction rate. The thermal stability of the reactants and products should be considered when selecting the reaction temperature.

-

Nature of the Aldehyde: The electrophilicity of the aldehyde plays a significant role. Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, halo) are generally more reactive than those with electron-donating groups (e.g., methoxy, alkyl).

Applications in Drug Development

The α,β-unsaturated products derived from the Knoevenagel condensation of this compound and its analogs are valuable precursors in the synthesis of various biologically active compounds. A notable example is in the development of analogs of Combretastatin A-4, a potent natural product with antitumor and anti-vascular properties.[9][10] The core stilbene-like structure of many Combretastatin A-4 analogs can be constructed using Knoevenagel condensation as a key step.

Conclusion

The Knoevenagel condensation of this compound with aromatic aldehydes is a powerful and reliable method for the synthesis of α,β-unsaturated cyanoacrylates. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse range of compounds with significant potential in medicinal chemistry and materials science. The protocols provided in this application note serve as a solid foundation for the successful implementation of this important synthetic transformation.

References

-

Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

-

Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

- Google Patents. (n.d.). A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

ResearchGate. (2020). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available at: [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

-

Pearson. (n.d.). Give the expected products for the aldol condensations of (b) phenylacetaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

-

ResearchGate. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

-

Mediterranean Journal of Medical Research. (2021). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

-

IOSR Journal. (2014). Route of Knoevenagel Reaction from Conventional method to Greener methods. Available at: [Link]

-

Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942–960. Available at: [Link]

-

ResearchGate. (2016). Synthesis of Combretastatin A-4 and Erianin. Available at: [Link]

-

PMC. (n.d.). Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. Retrieved from [Link]

-

PMC. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]

-

MDPI. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Available at: [Link]

-

NC State University Libraries. (n.d.). Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

-

Lecture Notes Chem 51C S. King Chapter 24 Carbonyl Condensation Reactions I. Reaction of Enols & Enolates with Other Carbo. (n.d.). Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound|CAS 30698-30-7 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Application Note: Methyl 2-Cyano-2-phenylacetate as a Powerhouse Reagent in Multicomponent Reactions for Library Synthesis

Introduction: The Strategic Imperative for Complexity and Diversity

In the landscape of modern drug discovery and materials science, the rapid generation of molecular diversity is not merely an advantage; it is a strategic necessity. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, represent a paradigm of efficiency.[1] This approach aligns perfectly with the goals of combinatorial chemistry, enabling the construction of vast libraries of complex molecules from a relatively small set of building blocks.[1]

At the heart of many powerful MCRs lies a class of reagents known as active methylene compounds.[2][3] This guide focuses on a particularly versatile member of this class: Methyl 2-cyano-2-phenylacetate . Its unique structure, featuring a methylene carbon activated by two potent electron-withdrawing groups—a nitrile and an ester—renders it an exceptionally useful nucleophilic building block for the synthesis of a wide array of heterocyclic scaffolds.[4] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings and providing field-proven protocols for leveraging this reagent in key MCRs for library synthesis.

Foundational Chemistry: The Reactivity of an Activated Methylene Core

The synthetic utility of this compound is rooted in the pronounced acidity of its α-carbon proton. The adjacent phenyl, cyano, and methoxycarbonyl groups cooperatively stabilize the resulting carbanion (enolate) through resonance and inductive effects. This stabilization facilitates deprotonation under mild basic conditions, generating a potent carbon nucleophile that serves as the initiating species in numerous synthetic transformations.[3][4]

A frequent and critical first step in these MCRs is the Knoevenagel condensation .[5][6] In this process, the carbanion generated from this compound attacks the electrophilic carbon of an aldehyde or ketone. The subsequent dehydration of the aldol-type intermediate yields a highly conjugated, electron-deficient alkene, which becomes a pivotal intermediate for subsequent cyclization steps.[5][6]

Application Showcase I: The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone three-component synthesis that provides reliable access to highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry.[7][8] The reaction elegantly combines a carbonyl compound (aldehyde or ketone), an α-cyanoester like this compound, and elemental sulfur in the presence of a base.

Causality of the Mechanism

The reaction proceeds through a logical, sequential pathway. The initial, base-catalyzed Knoevenagel condensation between the ketone and this compound is the rate-determining step, forming the stable α,β-unsaturated dinitrile intermediate.[5][6] Elemental sulfur (S₈) then adds to the carbanion of this intermediate. The subsequent nucleophilic attack of the sulfur anion onto the nitrile carbon initiates the cyclization, which, followed by tautomerization, yields the final aromatic 2-aminothiophene product.[5]

Caption: Mechanism of the Gewald Aminothiophene Synthesis.

Protocol: Synthesis of a Tetrahydrobenzo[b]thiophene Library

This protocol is designed as a self-validating system. Successful formation of the Knoevenagel intermediate can be monitored by Thin Layer Chromatography (TLC), appearing as a less polar spot than the starting materials. The final product is typically a solid that can be purified by recrystallization.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone (e.g., cyclohexanone, 1.0 mmol), this compound (1.0 mmol), and elemental sulfur (1.1 mmol).

-

Solvent and Catalyst Addition: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a secondary amine base such as piperidine or morpholine (0.2 mmol).

-

Reaction Execution: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, pour the mixture into ice-cold water to induce precipitation.[8]

-

Purification: Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.[8] The product can be further purified by recrystallization from methanol or ethanol to yield the pure 2-aminothiophene derivative.[8]

Data Presentation: Gewald Reaction Scope

| Component 1 (Ketone) | Component 2 (Active Methylene) | Catalyst | Solvent | Typical Yield |

| Cyclohexanone | This compound | Piperidine | Ethanol | 85-95% |

| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 70-85% |

| 4-Methylcyclohexanone | Malononitrile | Piperidinium Borate | Toluene | 90-98%[6] |

| Butan-2-one | Benzoylacetonitrile | Diethylamine | DMF | 75-90% |

Application Showcase II: The Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for synthesizing 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry renowned for its role in calcium channel blockers like nifedipine.[9] The reaction traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9] this compound can effectively act as the active methylene component in this synthesis.

Causality of the Mechanism

The reaction pathway is a masterful convergence of fundamental organic reactions. First, a portion of the active methylene compound condenses with the aldehyde in a Knoevenagel reaction. Concurrently, another portion of the active methylene compound reacts with the ammonia source to form an enamine intermediate. The crucial step is a Michael addition of the enamine nucleophile to the Knoevenagel product. The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the final 1,4-DHP ring system.

Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.

Protocol: Green Synthesis of a 1,4-Dihydropyridine Library

This protocol utilizes an environmentally benign approach with p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous micellar system, which can be accelerated by ultrasonic irradiation.[10]

-

Reagent Preparation: In a vial suitable for sonication, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Micellar System: Add an aqueous solution of sodium dodecyl sulfate (SDS, 15 mol%) to the vial.

-

Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 10 mol%).

-

Reaction Execution: Place the vial in an ultrasonic bath and irradiate at a frequency of 40-50 kHz at room temperature for 1-2 hours. Monitor by TLC.

-

Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Hantzsch Reaction Scope

| Component 1 (Aldehyde) | Catalyst | Solvent/Medium | Conditions | Typical Yield |

| Benzaldehyde | PTSA | Aqueous SDS | Ultrasound, RT, 1h | >90%[10] |

| 4-Nitrobenzaldehyde | None | Ethanol | Reflux, 5h | 80-90% |

| 4-Chlorobenzaldehyde | Phosphotungstic Acid | Neat | 80°C, 2-3h | >75%[11] |

| Thiophene-2-carbaldehyde | Cu(II) Complex | Ethanol | Reflux, 4h | 85-95%[12] |

Application Showcase III: The Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is a powerful three-component condensation that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide spectrum of biological activities, including antiviral, antibacterial, and antihypertensive properties.[13][14] The reaction combines an aldehyde, an active methylene compound, and urea (or thiourea).

Causality of the Mechanism

The currently accepted mechanism posits that the reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[15] This highly electrophilic species is the key to the reaction's success. It is efficiently trapped by the enol form of the active methylene compound (this compound). The subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, furnishes the stable heterocyclic DHPM product.[15]

Caption: Accepted Mechanism for the Biginelli Reaction.

Protocol: Classic Synthesis of a Dihydropyrimidinone Library

-

Reagent Preparation: In a 50 mL round-bottom flask, place the aldehyde (10 mmol), this compound (10 mmol), and urea or thiourea (15 mmol).

-

Solvent and Catalyst: Add absolute ethanol (20 mL) to the flask, followed by a few drops of concentrated hydrochloric acid as the catalyst.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath. The product will often crystallize out of the solution.

-

Purification: Collect the crude product by filtration, wash it thoroughly with cold water, and then recrystallize from hot ethanol to obtain the pure DHPM.

Data Presentation: Biginelli Reaction Scope

| Component 1 (Aldehyde) | Component 3 (Urea) | Catalyst | Solvent | Typical Yield |

| 4-Methoxybenzaldehyde | Urea | HCl | Ethanol | 85-95% |

| 3-Nitrobenzaldehyde | Thiourea | Yb(OTf)₃ | Acetonitrile | 90-98% |

| Furan-2-carbaldehyde | Urea | Thiamine HCl | Water | 80-92%[16] |

| Benzaldehyde | N-Methylthiourea | Diisopropyl Ethyl\nAmmonium Acetate | Neat (RT) | 88-96%[16] |

Conclusion: A Versatile Tool for Modern Synthesis

This compound has proven to be an invaluable and versatile building block in the synthetic chemist's toolbox. Its inherent reactivity, governed by the activated methylene group, allows for its seamless integration into some of the most powerful and efficient multicomponent reactions known, including the Gewald, Hantzsch, and Biginelli reactions. The protocols and mechanistic insights provided herein demonstrate the straightforward application of this reagent for the rapid construction of diverse and complex heterocyclic libraries. For professionals in drug discovery and materials science, mastering the use of this reagent in MCRs is a direct pathway to accelerating innovation and discovery.

References

-

Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Retrieved from [Link]

-

Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. Retrieved from [Link]

-

Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. Retrieved from [Link]

-

NIH. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]

-

ResearchGate. (n.d.). The Aldol Reactions of Active Methylene Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

MDPI. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

-

NIH. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Retrieved from [Link]

-

EKB. (n.d.). An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. Retrieved from [Link]

-

IJC. (n.d.). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Retrieved from [Link]

-

Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Retrieved from [Link]

-

ResearchGate. (n.d.). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. Retrieved from [Link]

-

ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Retrieved from [Link]

-

Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. Retrieved from [Link]

-

EasyChair. (2022). Synthesis and Characterization of Novel Highly Functionalized Thiophene Heterocycles. Retrieved from [Link]

-

NIH. (n.d.). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Retrieved from [Link]

Sources

- 1. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. easychair.org [easychair.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]

- 11. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]

- 12. jbiochemtech.com [jbiochemtech.com]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]

Process Chemistry Application Note: Scalable Synthesis of Methyl 2-Cyano-2-Phenylacetate

Executive Summary & Strategic Route Selection

Methyl 2-cyano-2-phenylacetate (CAS: 30698-30-7) is a critical "C-H acidic" building block used in the synthesis of barbiturates, NSAIDs, and agrochemicals. Its dual activation by the cyano and ester groups makes it highly versatile for subsequent alkylations.

For large-scale production, the selection of the synthetic route is governed by Process Mass Intensity (PMI) , safety, and atom economy. We evaluate two primary methodologies:

| Feature | Method A: Green Carbonylation (Recommended) | Method B: Chloroformate Acylation (Traditional) |

| Reagents | Phenylacetonitrile + Dimethyl Carbonate (DMC) | Phenylacetonitrile + Methyl Chloroformate |

| Base | Sodium Methoxide (NaOMe) | Sodium Hydride (NaH) or NaOMe |

| Atom Economy | High (Byproduct: Methanol) | Moderate (Byproduct: NaCl + Methanol) |

| Safety Profile | High. DMC is non-toxic/biodegradable.[1] | Low. Chloroformates are corrosive/lachrymators. |

| Thermodynamics | Reversible (Requires MeOH removal). | Irreversible (Exothermic). |

| Selectivity | Tunable (Temp < 100°C favors ester).[1] | High. |

Decision: This protocol details Method A (DMC Route) . While Method B is kinetically faster, Method A eliminates halogenated waste and utilizes DMC as both reagent and solvent, aligning with modern Green Chemistry standards for pharmaceutical manufacturing.

Reaction Mechanism & Critical Process Parameters (CPPs)

The synthesis relies on the base-mediated soft enolization of phenylacetonitrile, followed by nucleophilic attack on the carbonyl of dimethyl carbonate.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reversible nature of the reaction and the necessity of methanol removal to drive the equilibrium forward.

Figure 1: Mechanistic pathway highlighting the reversible deprotonation and the critical elimination step.

Critical Process Parameters (CPPs)

-

Temperature Control (85°C - 95°C):

-

Why: DMC acts as a methylating agent (forming 2-phenylpropionitrile) at temperatures >140°C. To favor methoxycarbonylation (forming the ester), the reaction must be kept at reflux (~90°C).

-

-

Methanol Removal:

-

Why: The reaction is an equilibrium.[2] As NaOMe generates the enolate and the condensation proceeds, methanol is produced. Leaving MeOH in the pot reverses the reaction (retro-Claisen).

-

Control: Use a Dean-Stark trap or continuous distillation of the DMC/MeOH azeotrope (63.8°C).

-

-

Anhydrous Conditions:

-

Why: Water destroys the NaOMe catalyst and hydrolyzes the DMC.

-

Detailed Experimental Protocol (Scale: 1.0 mol)

Safety Warning: Phenylacetonitrile is toxic and can release HCN under strong acidic/thermal stress. Work in a fume hood. DMC is flammable.

Materials

-

Phenylacetonitrile (Benzyl Cyanide): 117.15 g (1.0 mol)

-

Dimethyl Carbonate (DMC): 360 g (4.0 mol) – Excess serves as solvent and drives equilibrium.

-

Sodium Methoxide (NaOMe): 108 g (2.0 mol) – 2.0 eq required because the product is more acidic than the starting material and consumes base.

-

Toluene: 300 mL (Optional co-solvent to assist azeotropic drying).

-

Sulfuric Acid (20%): For quenching.

Step-by-Step Methodology

Phase 1: Reactor Setup & Drying

-

Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a fractionating column connected to a distillation head.

-

Purge the system with Nitrogen (

) for 15 minutes. -

Charge Dimethyl Carbonate (360 g) and start agitation (250 RPM).

Phase 2: Reagent Charging & Reaction 4. Charge Sodium Methoxide (108 g) slowly to the DMC. The mixture will be a slurry. 5. Heat the jacket to bring the internal temperature to 60°C . 6. Add Phenylacetonitrile (117.15 g) dropwise over 30 minutes.

- Observation: The reaction mixture will turn yellow, then darken to an orange/red hue (characteristic of the highly conjugated enolate anion).

- Increase temperature to Reflux (~90°C) .

- Critical Step: Adjust the distillation head to collect the DMC/Methanol azeotrope (bp ~62-64°C).

- Logic: Continuously remove the lower-boiling azeotrope. Replenish with fresh dry DMC if volume drops below 60% of initial volume.

- Monitor reaction progress via HPLC or GC. Target: <2% residual Phenylacetonitrile.[3] Typical time: 4–6 hours.

Phase 3: Quench & Workup 9. Cool the reactor to 10°C . The mixture will be a thick slurry (Sodium salt of the product). 10. Slowly charge 20% Sulfuric Acid (approx. 500 mL) while maintaining internal temp < 20°C.

- Caution: Exothermic.[4] CO2 evolution may occur from excess carbonate.

- Target pH: Adjust to pH 3–4.

- Separate the phases. The product resides in the organic (DMC/Toluene) layer.

- Extract the aqueous layer once with Toluene (100 mL). Combine organics.

- Wash combined organics with Brine (100 mL).

Phase 4: Purification 14. Strip solvent under reduced pressure (Rotovap: 50°C, 100 mbar). 15. High-Vacuum Distillation: Distill the crude oil.

- Boiling Point: ~130–135°C at 2 mmHg (approximate).

- Alternative: If high purity is achieved, the oil may crystallize upon standing or chilling (Low melting solid).

Process Flow Diagram (PFD)

This workflow visualizes the unit operations for the manufacturing scale-up.

Figure 2: Process flow diagram illustrating the loop for methanol removal and downstream isolation.[1][3][5]

Analytical Specifications & Quality Control

| Test | Method | Specification |

| Appearance | Visual | Colorless to pale yellow oil/solid |

| Assay | HPLC / GC | > 98.0% |

| Identity | 1H-NMR (CDCl3) | |

| Water Content | Karl Fischer | < 0.1% |

| Residual Solvent | GC-Headspace | Methanol < 3000 ppm |

Troubleshooting Note: If the yield is low, check the distillate. If MeOH is not being removed efficiently, the reaction will stall at ~50% conversion. Ensure the column head temperature reflects the azeotrope (63°C) and not pure DMC (90°C).

References

-

BenchChem. Synthesis routes of this compound. Retrieved from .

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][5] Accounts of Chemical Research.[6] (Discusses the tunable reactivity of DMC: methylation vs. carboxylation). Link

-

Google Patents. Process for the manufacture of methyl cyanoacrylate and related intermediates.[3] (General reference for cyanoacetate handling). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61136, this compound.Link

-

Chemos GmbH. Safety Data Sheet: Methyl cyanoacetate derivatives.Link[7]

(Note: Specific reaction conditions adapted from general DMC carboxylation methodologies described in Reference 2 and industrial standard practices for phenylacetic acid derivatives.)

Sources

- 1. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound|CAS 30698-30-7 [benchchem.com]

- 6. This compound | CAS#:30698-30-7 | Chemsrc [chemsrc.com]

- 7. chemos.de [chemos.de]

Validation & Comparative

Comparative Guide: Catalytic Architectures for Methyl 2-Cyano-2-Phenylacetate Synthesis

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of methyl 2-cyano-2-phenylacetate , a critical intermediate in the synthesis of barbiturates, NSAIDs, and agrochemicals.

Executive Summary

The synthesis of this compound (

-

Palladium-Catalyzed

-Arylation : The "Gold Standard" for laboratory precision, offering high yields and broad functional group tolerance. -

Copper-Catalyzed Cross-Coupling : A cost-effective transition metal alternative, often requiring harsher conditions but utilizing cheaper metal sources.

-

Phase Transfer Catalysis (PTC) Carbomethoxylation : The industrial "Green Route" utilizing phenylacetonitrile and dimethyl carbonate, avoiding aryl halides entirely.

Verdict : For small-scale, high-complexity synthesis, Palladium with bulky phosphine ligands is superior. For large-scale, cost-sensitive manufacturing, PTC-mediated carbomethoxylation is the preferred route due to atom economy and reagent availability.

Mechanistic Deep Dive

Palladium-Catalyzed -Arylation

This method involves the cross-coupling of methyl cyanoacetate with a phenyl halide (Ph-X). The reaction proceeds via a

Mechanism :

-

Oxidative Addition :

inserts into the Ph-X bond. -

Transmetallation/Deprotonation : Base generates the enolate of methyl cyanoacetate, which displaces the halide on the Pd center.

-

Reductive Elimination : The C-C bond forms, releasing the product and regenerating

.

Figure 1: Catalytic cycle for the Pd-catalyzed

Phase Transfer Catalysis (PTC) Carbomethoxylation

Unlike the metal-catalyzed routes that couple two fragments, this route functionalizes phenylacetonitrile with dimethyl carbonate (DMC) . This is an equilibrium-controlled reaction driven by the continuous removal of methanol.

Mechanism :

-

Interfacial Deprotonation : The quaternary ammonium catalyst (

) transports the base ( -

Nucleophilic Acyl Substitution : The carbanion attacks the carbonyl of DMC.

-

Elimination : Methoxide is eliminated, forming the ester.

Comparative Analysis of Catalytic Systems

The following table contrasts the performance of the three primary methodologies based on experimental data from recent literature.

Table 1: Catalyst Performance Matrix[2]

| Feature | Palladium (Pd) | Copper (Cu) | Phase Transfer (PTC) |

| Primary Reaction | Me-Cyanoacetate + Ph-Br | Me-Cyanoacetate + Ph-I | Phenylacetonitrile + DMC |

| Catalyst System | CuI / L-Proline or Phenanthroline | TBAB or TEBA / | |

| Typical Yield | 85 - 96% | 70 - 85% | 80 - 92% |

| Reaction Temp | 70°C (Mild) | 90 - 110°C (High) | 130 - 150°C (Reflux) |

| Selectivity | High Mono-arylation (Ligand controlled) | Moderate (Risk of di-arylation) | High (Equilibrium controlled) |

| Cost Profile | $ (Low - Metal) | $ (Low - Reagents) | |

| Green Metrics | Low Atom Economy (Halide waste) | Low Atom Economy (Iodide waste) | High (Methanol byproduct) |

Key Technical Insights:

-

Ligand Importance in Pd Catalysis : The use of Xantphos or S-Phos is non-negotiable. Standard

fails because the nitrile group of the substrate can poison the Pd center by forming a stable -

Halide Dependency in Cu Catalysis : Copper systems generally require Aryl Iodides . Aryl bromides are often unreactive without expensive designer ligands, negating the cost benefit of using copper.

-

Thermodynamics of PTC : The PTC route is reversible. High yields require the continuous distillation of the methanol byproduct to shift the equilibrium toward the product.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis (Best for Lab Scale/Library Synthesis)

Reference : Adapted from methodologies using Buchwald-type ligands (e.g., J. Am. Chem. Soc. 2002, 124, 9330).

Reagents :

-

Methyl cyanoacetate (1.1 equiv)

-

Bromobenzene (1.0 equiv)

- (1-2 mol%)

-

Ligand: S-Phos or Xantphos (2-4 mol%)

-

Base:

(3.0 equiv, anhydrous) -

Solvent: Toluene (0.2 M)

Step-by-Step :

-

Catalyst Pre-formation : In a glovebox or under Argon, mix

and the phosphine ligand in dry toluene. Stir for 15 minutes at RT until the solution changes color (indicating active catalyst formation). -

Addition : Add the bromobenzene, methyl cyanoacetate, and finely ground anhydrous

. -

Reaction : Seal the vessel and heat to 70°C for 12–16 hours.

-

Workup : Cool to RT. Dilute with ethyl acetate and filter through a celite pad to remove the phosphate salts and Pd black.

-

Purification : Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is a colorless oil or low-melting solid.

Protocol B: PTC-Mediated Carbomethoxylation (Best for Scale-Up)

Reference : Green Chemistry approach utilizing Dimethyl Carbonate (DMC).

Reagents :

-

Phenylacetonitrile (1.0 equiv)

-

Dimethyl Carbonate (DMC) (Excess, acts as solvent and reagent)

-

Base:

(2.0 equiv) -

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step :

-

Setup : Equip a round-bottom flask with a mechanical stirrer and a short-path distillation head.

-

Charging : Add phenylacetonitrile,

, and TBAB to the flask. Add DMC (approx. 5-10 equiv). -

Reaction : Heat the mixture to reflux (~90°C internal). As the reaction proceeds, methanol is generated.

-

Equilibrium Shift : Slowly distill off the methanol/DMC azeotrope (approx 63°C) to drive the reaction forward. Continue until the head temperature rises to the boiling point of pure DMC (90°C).

-

Workup : Cool the mixture. Add water to dissolve the carbonate salts. Separate the organic layer.

-

Purification : Distill off the excess DMC. The residue is the crude this compound, which can be purified by vacuum distillation or recrystallization.

Conclusion & Recommendation

-

Choose Palladium if: You are working on a medicinal chemistry project requiring the synthesis of analogs with complex functional groups (e.g., esters, protected amines) on the phenyl ring. The mild conditions and high tolerance justify the cost.

-

Choose PTC if: You need multi-gram to kilogram quantities of the parent compound or simple derivatives. It is the most economical and environmentally benign method, utilizing cheap starting materials and avoiding heavy metals.

-

Avoid Copper unless: You specifically have an aryl iodide substrate available and need to avoid the IP or cost associated with proprietary Pd ligands.

References

-

Culkin, D. A., & Hartwig, J. F. (2002).[3] "Palladium-Catalyzed

-Arylation of Nitriles." Journal of the American Chemical Society, 124(32), 9330–9331. Link -

Beare, N. A., & Hartwig, J. F. (2002).[4] "Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Phosphines." The Journal of Organic Chemistry, 67(2), 541–555.[1] Link

-

You, J., & Verkade, J. G. (2003).[4] "A General Method for the

-Arylation of Nitriles." Angewandte Chemie International Edition, 42(41), 5051–5053. Link -

Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716. Link

-

Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403. Link

Sources

- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]

- 4. chu-lab.org [chu-lab.org]

methyl 2-cyano-2-phenylacetate vs. ethyl 2-cyano-2-phenylacetate in organic synthesis

An In-Depth Guide to the Synthetic Utility of Methyl and Ethyl 2-Cyano-2-Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Alkyl Chain

In the landscape of C-C bond formation, activated methylene compounds are indispensable tools. Among them, methyl 2-cyano-2-phenylacetate and its ethyl analogue, ethyl 2-cyano-2-phenylacetate, are workhorse reagents prized for their versatility. Their molecular architecture, featuring a phenyl ring, a nitrile, and an ester group all attached to a single carbon, creates a highly acidic α-proton, rendering them potent nucleophiles for a variety of critical transformations.[1] These compounds serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, including intermediates for molecules with potential neuroprotective and anti-inflammatory properties.[1][2]

While separated by only a single methylene unit in their ester function, the choice between the methyl and ethyl variant is not always arbitrary. Subtle differences in steric bulk, reactivity, and physical properties can influence reaction kinetics, yields, and even the feasibility of subsequent transformations. This guide provides a detailed, evidence-based comparison of these two reagents, moving beyond catalog specifications to explore their practical performance in key synthetic reactions. We will dissect the causality behind experimental choices and provide the data necessary for researchers to select the optimal reagent for their specific synthetic challenge.

Physicochemical Properties: A Tale of Two Esters

The fundamental physical characteristics of these reagents are largely similar, with minor variations attributable to the difference in the ester alkyl chain. The ethyl ester exhibits a slightly higher molecular weight, boiling point, and density, consistent with the larger ethyl group.

| Property | This compound | Ethyl 2-cyano-2-phenylacetate |

| CAS Number | 30698-30-7[1] | 4553-07-5 |

| Molecular Formula | C₁₀H₉NO₂[2] | C₁₁H₁₁NO₂ |

| Molecular Weight | 175.19 g/mol [2] | 189.21 g/mol |

| Appearance | Not specified, likely liquid or low-melting solid | Colorless to pale yellow liquid[3] |

| Boiling Point | Not specified | ~275 °C at 760 mmHg[3] |

| Density | ~1.145 g/cm³ (Predicted)[2] | Not specified |

The Heart of Reactivity: The Stabilized Carbanion

The synthetic utility of both esters stems from the high acidity of the methine proton—the hydrogen atom situated between the electron-withdrawing cyano (-C≡N) and ester (-COOR) groups.[1] In the presence of a base, this proton is readily abstracted to form a resonance-stabilized carbanion. This carbanion is a soft nucleophile, making it an ideal partner for reactions like the Knoevenagel condensation and Michael addition.[1] The fundamental mechanism of carbanion formation is identical for both the methyl and ethyl esters.

Sources

alternative reagents to methyl 2-cyano-2-phenylacetate for the synthesis of substituted nitriles